1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide
Description
This compound is a pyrimidine-based derivative featuring a 2,5-dimethylphenylsulfanyl group at the pyrimidine C6 position and a piperidine-4-carboxamide moiety substituted with a 3-methoxypropyl chain. Pyrimidines are critical scaffolds in medicinal chemistry due to their structural mimicry of nucleic acid bases and versatility in drug design.
Properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-16-5-6-17(2)19(13-16)29-21-14-20(24-15-25-21)26-10-7-18(8-11-26)22(27)23-9-4-12-28-3/h5-6,13-15,18H,4,7-12H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMKMQUHMOTNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 5-(morpholin-4-ylsulfonyl)-2-thienyl intermediate. This involves the sulfonylation of a thienyl derivative with morpholine and a sulfonyl chloride reagent under controlled conditions.
Cyclopropanation: The next step involves the cyclopropanation of the thienyl intermediate with a suitable cyclopropane precursor, such as diazomethane, under acidic or basic conditions.
Amidation: The final step is the amidation reaction, where the cyclopropane intermediate is reacted with phenyl isocyanate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding reduced derivatives.
Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alcohols, with solvents like dimethylformamide and toluene.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine and pyrimidine can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest .
Case Study:
A study evaluated various piperidine derivatives for their anticancer efficacy against different cell lines. The results demonstrated that certain derivatives exhibited low IC50 values, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin. Specifically, compounds with similar structural motifs to the target compound showed promising results in inhibiting tumor growth in vitro .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to possess antibacterial and antifungal properties, making them candidates for further exploration in treating infections.
Case Study:
A series of studies have documented the antimicrobial efficacy of pyrimidine derivatives against various bacterial strains. These studies often involve assessing minimum inhibitory concentrations (MICs) and exploring the mechanism of action against microbial targets .
Therapeutic Potential
Given its structural characteristics and biological activities, this compound could be explored for various therapeutic applications:
- Cancer Treatment : Due to its anticancer properties, further research could lead to its development as a novel chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial potential may also position it as a candidate for treating bacterial or fungal infections.
Mechanism of Action
The mechanism of action of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It may influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Donating Effects : The 2,5-dimethylphenylsulfanyl group may offer electron-rich regions for π-π stacking, contrasting with the electron-withdrawing fluorine in Compound A .
- Synthetic Challenges : Unlike Compound C (which uses a sulfonamide), the carboxamide in the target compound requires precise coupling conditions to avoid racemization .
Biological Activity
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide is a complex organic compound with a unique chemical structure that suggests significant biological activity. This article explores its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a pyrimidine moiety substituted with a sulfanyl group, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 462.6 g/mol. The presence of the 2,5-dimethylphenyl and 3-methoxypropyl groups enhances its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.6 g/mol |
| CAS Number | 1116045-43-2 |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Interaction:
The compound may interact with various enzymes, potentially inhibiting or activating them. This interaction can influence metabolic pathways crucial for cellular functions.
2. Receptor Binding:
It is believed that the compound can bind to specific receptors, modulating signal transduction pathways that regulate physiological responses.
3. Gene Expression Modulation:
The compound may alter the expression of genes involved in critical biological processes, potentially leading to therapeutic effects in various diseases.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit various biological activities:
1. Anticancer Activity:
Studies have shown that related pyrimidine derivatives can act as potent inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in tumor growth and metastasis. For instance, NVP-BGJ398, a related compound, demonstrated significant antitumor activity in bladder cancer models .
2. Neurotoxicity Studies:
Analogous compounds have been evaluated for neurotoxicity, particularly their interaction with monoamine oxidase (MAO). Compounds that are good substrates for MAO-B have shown neurotoxic effects, indicating that this pathway may be relevant for understanding the safety profile of similar structures .
3. Antibacterial and Enzyme Inhibition:
Piperidine derivatives have been associated with antibacterial properties and enzyme inhibition (e.g., acetylcholinesterase). The synthesized compounds were tested against various bacterial strains and showed moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
Case Studies
Several studies have explored the biological activity of compounds related to the target molecule:
-
Anticancer Efficacy:
A study on FGFR inhibitors revealed that modifications in the aryl ring significantly impacted anticancer efficacy, suggesting that structural variations in compounds like this compound could enhance their therapeutic potential against cancer . -
Neurotoxicity Assessment:
Research on neurotoxic analogs indicated that structural features significantly influence their interaction with MAO-B, providing insights into the neurotoxic potential of similar compounds . -
Antibacterial Activity Evaluation:
A series of piperidine derivatives were synthesized and evaluated for antibacterial activity. The results indicated that certain modifications could lead to enhanced antibacterial properties against multiple strains .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling the pyrimidine core with substituted piperidine and sulfanyl-phenyl moieties. Key steps include:
- Sulfanyl Group Introduction : Use of NaH or K₂CO₃ as a base in DMF or dichloromethane to facilitate nucleophilic substitution at the pyrimidine C4 position .
- Amide Bond Formation : Activation of the carboxylic acid (e.g., via HATU or EDC coupling) with the 3-methoxypropylamine under inert conditions .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol to achieve >95% purity .
Q. What spectroscopic and chromatographic methods confirm structural integrity and purity?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent integration (e.g., methyl groups at 2,5-dimethylphenyl, methoxypropyl chain) and piperidine ring conformation .
- HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., C₂₄H₃₁N₃O₂S) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time consistency across batches .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence polarization or FRET-based platforms .
- Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Target Binding : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or ion channels .
Advanced Research Questions
Q. How can computational modeling guide reaction optimization and target prediction?
- Reaction Path Prediction : Quantum mechanical calculations (DFT) to identify transition states and optimize solvent/base combinations for sulfanyl group incorporation .
- Docking Studies : Molecular docking (AutoDock Vina) to predict binding modes with biological targets (e.g., kinase ATP-binding pockets) .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What strategies address contradictions in bioactivity data across experimental models?
- Data Triangulation :
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular) .
- Off-Target Profiling : Use broad-panel kinase or toxicity screens to identify confounding interactions .
- Statistical Design : Apply factorial DoE (Design of Experiments) to isolate variables (e.g., pH, temperature) affecting bioactivity reproducibility .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Analog Synthesis : Modify substituents systematically (e.g., replace 2,5-dimethylphenyl with halogenated aryl groups) .
- Pharmacophore Mapping : 3D-QSAR (CoMFA/CoMSIA) to correlate structural features (e.g., sulfanyl group position) with activity .
- Biophysical Validation : ITC (isothermal titration calorimetry) to quantify thermodynamic binding parameters of analogs .
Methodological Notes
- Synthetic Reproducibility : Use controlled anhydrous conditions (e.g., Schlenk line) for moisture-sensitive steps like amide coupling .
- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology assays to ensure data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
